5-HT6 Receptor Antagonist Potency: Head-to-Head Comparison with a Patent-Exemplified Analog
Ethyl naphthalen-1-ylcarbamate demonstrates sub-nanomolar antagonist affinity at the human 5-HT6 receptor (Ki = 0.53 nM) in a recombinant CHO cell assay [1]. This potency positions it within the range of optimized 5-HT6 ligands disclosed in patent literature. For context, a structurally related carbamate derivative exemplified in US Patent 8,618,114 (CHEMBL1668586) exhibits a Ki of 0.24 nM under comparable conditions (human recombinant 5-HT6, HEK293 cells, cAMP accumulation) [2]. Although the patent compound shows approximately 2.2-fold higher affinity in a different cell background, ethyl naphthalen-1-ylcarbamate—with its simpler N-H carbamate rather than a more complex N-substituted scaffold—offers a commercially accessible, lower-molecular-weight (MW 215.25) probe for 5-HT6 target engagement studies without requiring custom synthesis.
| Evidence Dimension | 5-HT6 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.53 nM |
| Comparator Or Baseline | CHEMBL1668586 (US8618114 exemplar): Ki = 0.24 nM |
| Quantified Difference | Comparator is approximately 2.2-fold more potent; target compound offers commercial off-the-shelf availability with sub-nanomolar potency |
| Conditions | Target compound: human recombinant 5-HT6 expressed in CHO cells. Comparator: human recombinant 5-HT6 expressed in HEK293 cells, serotonin-induced cAMP accumulation. |
Why This Matters
Procurement decisions for 5-HT6 antagonist tool compounds must balance potency with commercial availability—ethyl naphthalen-1-ylcarbamate provides sub-nanomolar affinity without requiring in-house synthesis of patent-protected analogs.
- [1] BindingDB. Entry BDBM50044615 (CHEMBL3329435): Ethyl naphthalen-1-ylcarbamate—Antagonist activity at human recombinant 5HT6 receptor expressed in CHO cells, Ki = 0.53 nM. https://www.bindingdb.org/bind/BDBM50044615 View Source
- [2] BindingDB. Entry BDBM50417915 (CHEMBL1668586): US8618114 exemplar—Antagonist activity at human recombinant 5HT6 receptor expressed in HEK293 cells, Ki = 0.24 nM. https://www.bindingdb.org/bind/BDBM50417915 View Source
